3-(Azepan-1-ylsulfonyl)pyridin-4-ol
Description
Contextualization of Pyridin-4-ol Sulfonamide Derivatives in Contemporary Chemical Biology
Pyridin-4-ol sulfonamide derivatives represent a class of compounds with considerable importance in medicinal chemistry and chemical biology. The pyridine (B92270) ring is a common scaffold in many approved drugs, valued for its pharmacokinetic properties and ability to form hydrogen bonds. sigmaaldrich.com When combined with a sulfonamide group, these molecules have shown a wide array of biological activities.
Sulfonamides, in general, are known for their therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. nih.gov Their mechanism of action often involves the inhibition of specific enzymes. For instance, many sulfonamide-containing compounds are potent inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in various tumors and play a role in tumor progression. bldpharm.com
The pyridin-4-ol moiety itself is a key structural feature. The hydroxyl group at the 4-position of the pyridine ring can act as a hydrogen bond donor and acceptor, influencing the molecule's interaction with biological targets. The tautomeric nature of 4-hydroxypyridine (B47283), existing in equilibrium with its pyridone form, can also play a crucial role in its binding characteristics.
Rationale for Academic Investigation into 3-(Azepan-1-ylsulfonyl)pyridin-4-ol
The specific rationale for investigating this compound stems from the promising activities observed in structurally related compounds. The azepane ring, a seven-membered saturated heterocycle, is a feature that can enhance binding to hydrophobic pockets in target proteins. bldpharm.com
Research into derivatives of 3-(azepan-1-ylsulfonyl)benzamide has revealed potent inhibitory activity against carbonic anhydrase IX (CAIX), a transmembrane enzyme associated with cancer. bldpharm.com This suggests that the azepan-1-ylsulfonyl moiety is a key pharmacophore for this target. Furthermore, studies on various pyridine sulfonamides have demonstrated their potential as antibacterial and antimalarial agents. sigmaaldrich.combldpharm.commdpi.com
Given these precedents, this compound presents itself as a molecule with the potential for interesting biological activity. The combination of the pyridin-4-ol core, the sulfonamide linker, and the azepane ring creates a unique chemical entity that warrants exploration for its therapeutic potential.
Overview of Key Research Avenues and Methodological Approaches for the Compound
The investigation into a novel compound like this compound typically follows a structured path of synthesis, characterization, and biological evaluation.
Synthesis: The synthesis of pyridin-4-ol sulfonamides can be approached through various organic chemistry methods. A common strategy involves the reaction of a suitably substituted pyridine-4-ol with a sulfonyl chloride in the presence of a base. For this compound, this would likely involve the reaction of 4-hydroxypyridine-3-sulfonyl chloride with azepane. Alternatively, a precursor like 3-chlorosulfonyl-4-chloropyridine could be reacted sequentially with azepane and then hydrolyzed to the pyridin-4-ol. mdpi.com
Characterization: Once synthesized, the compound's identity and purity are confirmed using a range of spectroscopic and analytical techniques. These include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.
Infrared (IR) Spectroscopy: To identify functional groups.
Mass Spectrometry (MS): To determine the molecular weight.
X-ray Crystallography: To determine the precise three-dimensional structure of the molecule in its solid state.
Biological Evaluation: The primary research avenue for this compound would be to screen it for various biological activities. Based on the activities of related compounds, key areas of investigation would include:
Enzyme Inhibition Assays: Particularly against carbonic anhydrases, given the known activity of similar sulfonamides. bldpharm.combldpharm.com
Antimicrobial Assays: Testing against a panel of bacteria and fungi to determine its potential as an anti-infective agent. sigmaaldrich.com
Antiproliferative Assays: Evaluating its ability to inhibit the growth of cancer cell lines.
In Silico Studies: Employing computational methods like molecular docking to predict its binding modes with various biological targets and to guide further optimization of the structure. bldpharm.comoakwoodchemical.com
Detailed Research Findings
While specific research data for this compound is not widely published, we can infer potential properties and present data from closely related compounds to illustrate the expected findings.
Table 1: Physicochemical Properties of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 3-(Azepan-1-ylsulfonyl)pyridine-4-thiol | C₁₁H₁₆N₂O₂S₂ | 288.39 | 1352514-41-0 |
| 4-(Azepan-1-ylsulfonyl)aniline | C₁₁H₁₆N₂O₂S | 256.33 | 109286-01-3 |
| 3-(Azepan-1-ylsulfonyl)benzoic acid | C₁₂H₁₅NO₄S | 285.32 | 326182-57-4 |
This table presents data for structurally related compounds to provide context for the potential properties of this compound.
Table 2: Biological Activity of a Related Pyrazolopyridine Sulfonamide
| Compound | Target | Inhibition Constant (Kᵢ) (nM) |
| Pyrazolopyridine Sulfonamide Derivative (1f) | hCA I | 9.8 |
| Pyrazolopyridine Sulfonamide Derivative (1f) | hCA II | 24.5 |
Source: Data adapted from a study on pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors. bldpharm.com This table illustrates the potent inhibitory activity of a related sulfonamide derivative against human carbonic anhydrase (hCA) isoforms.
The investigation into this compound is a logical step in the broader exploration of pyridin-4-ol sulfonamide derivatives. The structural motifs present in the molecule suggest a high probability of interesting biological activity, particularly in the realms of enzyme inhibition and antimicrobial action. Further focused research, including its synthesis and comprehensive biological screening, is necessary to fully elucidate the potential of this promising compound in the field of chemical biology.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H16N2O3S |
|---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
3-(azepan-1-ylsulfonyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C11H16N2O3S/c14-10-5-6-12-9-11(10)17(15,16)13-7-3-1-2-4-8-13/h5-6,9H,1-4,7-8H2,(H,12,14) |
InChI Key |
ZUWAARVSQNMXJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CNC=CC2=O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Azepan 1 Ylsulfonyl Pyridin 4 Ol
Retrosynthetic Analysis and Strategic Disconnections of 3-(Azepan-1-ylsulfonyl)pyridin-4-ol
The retrosynthetic analysis of this compound identifies the key chemical bonds that can be strategically disconnected to simplify the molecule into readily available starting materials. The primary disconnections are at the sulfonyl-nitrogen bond and the carbon-sulfur bond on the pyridine (B92270) ring.
A logical retrosynthetic pathway is as follows:
Disconnection of the S-N bond: The azepane ring can be disconnected from the sulfonyl group, leading to 3-(chlorosulfonyl)pyridin-4-ol and azepane. This is a standard approach for the formation of sulfonamides.
Disconnection of the C-S bond: The sulfonyl group can be traced back to a sulfonic acid or a sulfonyl chloride precursor on the pyridine ring. This suggests a precursor such as 4-hydroxypyridine-3-sulfonyl chloride.
Functional Group Interconversion: The 4-hydroxy group on the pyridine ring can be envisioned as being introduced from a more synthetically versatile 4-chloro substituent. This points to 4-chloropyridine-3-sulfonyl chloride as a key intermediate.
This analysis suggests a forward synthesis starting from a substituted pyridine, such as 4-hydroxypyridine (B47283).
Development and Optimization of Synthetic Routes
Based on the retrosynthetic analysis, a plausible synthetic route commences with 4-hydroxypyridine. The key stages involve sulfonation, chlorination, sulfonamide formation, and finally, hydrolysis.
Exploration of Diverse Precursor Functionalization Strategies
The initial step involves the sulfonation of 4-hydroxypyridine to yield 4-hydroxypyridine-3-sulfonic acid. This is typically achieved using fuming sulfuric acid (oleum). rsc.orgreagent.co.uk
The subsequent and crucial step is the conversion of the sulfonic acid to the corresponding sulfonyl chloride. A common method for this transformation is the use of a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅). This reaction furnishes 4-chloropyridine-3-sulfonyl chloride, a key intermediate where the hydroxyl group at the 4-position is also replaced by a chlorine atom.
The next stage is the formation of the sulfonamide. This is accomplished by reacting 4-chloropyridine-3-sulfonyl chloride with azepane. This nucleophilic substitution reaction typically proceeds under basic conditions to neutralize the hydrogen chloride byproduct. eurjchem.com
The final step is the hydrolysis of the 4-chloro group to the desired 4-hydroxy functionality. This can be a challenging step, as the reactivity of the 4-chloro position is influenced by the strongly electron-withdrawing sulfonamide group at the 3-position. Acidic or basic hydrolysis conditions would need to be carefully optimized to achieve the desired transformation without cleaving the sulfonamide bond. While sulfonamides are generally stable, extreme pH and high temperatures could pose a risk to the integrity of the molecule. researchgate.net
An alternative strategy could involve protecting the 4-hydroxy group of 4-hydroxypyridine-3-sulfonic acid before chlorination of the sulfonic acid group, for instance, as a methoxy (B1213986) ether. This would lead to a 4-methoxypyridine-3-sulfonyl chloride intermediate. After the formation of the sulfonamide with azepane, the methoxy group would then be cleaved to reveal the final 4-hydroxy group.
Optimization of Reaction Conditions for Critical Transformations
The conversion of 4-hydroxypyridine-3-sulfonic acid to 4-chloropyridine-3-sulfonyl chloride is a critical transformation. A detailed procedure involves heating the sulfonic acid with an excess of phosphorus oxychloride and phosphorus trichloride, followed by the introduction of chlorine gas. The reaction temperature and duration are key parameters to control for optimal yield and purity.
The sulfonamide formation reaction between 4-chloropyridine-3-sulfonyl chloride and azepane would likely require optimization of the base, solvent, and temperature to maximize the yield and minimize side reactions. A non-nucleophilic organic base in an aprotic solvent at or below room temperature would be a logical starting point.
The final hydrolysis of the 4-chloro group is the most uncertain step and would necessitate significant optimization. Different aqueous acidic, basic, or even nucleophilic displacement conditions followed by hydrolysis would need to be explored. The stability of the N-sulfonylazepane linkage under these conditions would be a primary concern.
Stereochemical Control and Regioselectivity in Synthesis
The synthesis of this compound does not involve the creation of any new stereocenters, so stereochemical control is not a primary concern.
However, regioselectivity is crucial during the initial sulfonation of 4-hydroxypyridine. The directing effects of the existing hydroxyl group and the pyridine nitrogen atom favor substitution at the 3-position. The reaction conditions should be controlled to ensure the desired regiochemistry and avoid the formation of other isomers.
Application of Green Chemistry Principles in the Synthesis of this compound
The described synthetic route presents several opportunities for the application of green chemistry principles to enhance its environmental profile.
Safer Reagents: The use of hazardous reagents like phosphorus oxychloride and phosphorus pentachloride for chlorination is a significant drawback. researchgate.net Alternative, greener chlorinating agents could be explored. For example, photocatalytic methods using iron and sulfur catalysts with blue light activation have been developed for chlorination and represent a more sustainable approach. rice.edusciencedaily.com Another possibility is the use of silica-supported catalysts for sulfonation, which are reusable and can lead to cleaner reactions. ajgreenchem.com
Safer Solvents: The use of hazardous solvents should be minimized. Water is the most desirable green solvent. reagent.co.ukthecalculatedchemist.com While some steps may require organic solvents, choosing less toxic and more biodegradable options like ethanol (B145695) or isopropanol (B130326) is preferable. thecalculatedchemist.com The sulfonation step, which often uses fuming sulfuric acid as both reagent and solvent, could potentially be performed in a more benign medium or under solvent-free conditions. numberanalytics.comgoogle.com
Considerations for Preparative-Scale Synthesis of this compound
Scaling up the synthesis of this compound from the laboratory to a preparative scale introduces several challenges that need to be addressed.
Reaction Conditions: The reaction conditions, particularly for the chlorination and hydrolysis steps, need to be carefully controlled to ensure safety and reproducibility on a larger scale. Exothermic reactions will require efficient heat management.
Reagent Handling: The safe handling of large quantities of corrosive and toxic reagents like fuming sulfuric acid and phosphorus oxychloride is a major concern. researchgate.net
Purification: The purification of intermediates and the final product at a larger scale may require different techniques than those used in the lab. Crystallization is often preferred over chromatography for large-scale purification due to cost and solvent consumption.
Process Safety: A thorough process safety assessment is essential before any scale-up is attempted. This includes understanding the thermal stability of all intermediates and reaction mixtures.
Mechanistic Investigations of Chemical Transformations Involving 3 Azepan 1 Ylsulfonyl Pyridin 4 Ol
Elucidation of Reaction Mechanisms during the Synthesis of 3-(Azepan-1-ylsulfonyl)pyridin-4-ol
The synthesis of this compound would most logically proceed through the reaction of a pyridine-3-sulfonyl chloride derivative with azepane. A plausible synthetic route would involve the initial preparation of a protected 4-hydroxypyridine-3-sulfonyl chloride, followed by reaction with azepane and subsequent deprotection.
A key precursor for this synthesis is pyridine-3-sulfonyl chloride. Its synthesis can be achieved from 3-aminopyridine (B143674) through a diazotization reaction followed by a sulfonyl chlorination. google.com The reaction of 3-aminopyridine with a nitrite (B80452) source in the presence of a strong acid generates a diazonium salt. This intermediate is then reacted with sulfur dioxide in the presence of a copper catalyst to yield pyridine-3-sulfonyl chloride. google.compatsnap.com
The core of the formation of this compound involves the reaction of pyridine-3-sulfonyl chloride with a nucleophile, in this case, azepane (hexamethyleneimine). This reaction is a classic example of a nucleophilic acyl substitution at a sulfonyl sulfur center. youtube.com
The mechanism commences with the nucleophilic attack of the secondary amine of the azepane ring on the electrophilic sulfur atom of the pyridine-3-sulfonyl chloride. This attack is facilitated by the electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur. The reaction proceeds through a trigonal bipyramidal transition state. In this transition state, the nitrogen atom of the azepane and the leaving group (chloride ion) are positioned apically. The collapse of this intermediate expels the chloride ion, and a subsequent deprotonation of the nitrogen atom, typically by a mild base like pyridine (B92270) or an excess of the amine reactant, yields the stable sulfonamide product. youtube.com
It is important to consider the tautomeric nature of the pyridin-4-ol moiety. Pyridin-4-ol exists in equilibrium with its pyridin-4-one tautomer. chim.it To prevent side reactions, the hydroxyl group would likely be protected during the sulfonyl chloride formation and subsequent reaction with azepane. A common protecting group for hydroxyl functions, such as a benzyl (B1604629) or silyl (B83357) ether, would be employed. The final step of the synthesis would, therefore, be the deprotection of the 4-hydroxy group to yield the target compound.
| Step | Reaction | Key Mechanistic Features |
| 1 | Formation of Pyridine-3-sulfonyl Chloride | Diazotization of 3-aminopyridine followed by reaction with SO₂ and a copper catalyst. google.compatsnap.com |
| 2 | Protection of the 4-hydroxy group | To prevent unwanted side reactions during the subsequent steps. |
| 3 | Sulfonamide Formation | Nucleophilic attack of azepane on the sulfonyl chloride, proceeding through a trigonal bipyramidal transition state. youtube.com |
| 4 | Deprotection | Removal of the protecting group to reveal the 4-hydroxy functionality. |
Exploration of Chemical Degradation Pathways of this compound under Defined Experimental Conditions
The chemical stability of this compound will be dictated by the lability of the sulfonamide bond and the reactivity of the pyridin-4-ol ring under various conditions. The primary degradation pathways are expected to be hydrolysis and photodegradation.
Hydrolytic Degradation:
Sulfonamides are generally stable to hydrolysis under neutral conditions. nih.gov However, under acidic or basic conditions, the S-N bond can be cleaved.
Acid-catalyzed hydrolysis: In an acidic medium, the nitrogen atom of the pyridine ring or the sulfonamide nitrogen can be protonated. Protonation of the sulfonamide nitrogen would make the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. The reaction likely proceeds through a mechanism involving the formation of a sulfonyliminium ion. rsc.org
Base-catalyzed hydrolysis: Under basic conditions, the sulfonamide can be deprotonated at the nitrogen (if a proton is present) or attacked directly by a hydroxide (B78521) ion. For N,N-disubstituted sulfonamides like the title compound, the mechanism would involve the direct nucleophilic attack of a hydroxide ion on the sulfur atom, leading to the cleavage of the S-N bond. rsc.org
The pyridin-4-ol moiety can also influence hydrolytic stability. The tautomeric equilibrium with the pyridin-4-one form might affect the electronic properties of the ring and, consequently, the stability of the C-S bond.
Photodegradation:
Many sulfonamides are susceptible to photodegradation, especially under UV irradiation. nih.govtandfonline.comtandfonline.comnih.goviwaponline.com The degradation can proceed through direct photolysis, where the molecule absorbs light and undergoes transformation, or indirect photolysis, sensitized by other substances in the environment. The primary photochemical process for sulfonamides often involves the cleavage of the S-N bond or the S-C bond. This can lead to the formation of sulfonyl radicals and other reactive species. acs.org The pyridine ring itself can also undergo photochemical reactions. acs.org
| Degradation Pathway | Conditions | Potential Products | Mechanistic Notes |
| Acidic Hydrolysis | Low pH, presence of water | Pyridine-3-sulfonic acid and azepane | Protonation of the sulfonamide nitrogen facilitates nucleophilic attack by water. rsc.org |
| Basic Hydrolysis | High pH, presence of water | Pyridine-3-sulfonic acid and azepane | Direct nucleophilic attack of hydroxide on the sulfur atom. rsc.org |
| Photodegradation | UV irradiation | Pyridine-3-sulfonic acid, azepane, hydroxylated pyridine derivatives | Cleavage of the S-N or S-C bond, potentially involving radical intermediates. nih.govtandfonline.comacs.org |
Identification and Characterization of Reaction Intermediates and Transition States
The transformations of this compound involve several key intermediates and transition states that dictate the reaction pathways and rates.
In Synthesis:
Diazonium Salt: In the formation of the sulfonyl chloride precursor, the 3-pyridinediazonium (B14673259) salt is a crucial, albeit often unstable, intermediate. google.com
Trigonal Bipyramidal Transition State: During the sulfonamide formation, the reaction proceeds through a high-energy trigonal bipyramidal transition state where the incoming nucleophile (azepane) and the leaving group (chloride) occupy apical positions around the central sulfur atom. youtube.com The stability of this transition state is a key factor in determining the reaction rate.
Protonated Intermediate: Following the collapse of the trigonal bipyramidal intermediate, a protonated sulfonamide is formed, which is then deprotonated in a subsequent fast step. youtube.com
In Degradation:
Meisenheimer Complex Analogs: In the context of nucleophilic attack on the pyridine ring (a potential, though less likely, degradation pathway), a negatively charged intermediate analogous to a Meisenheimer complex could be formed. The stability of such an intermediate is enhanced by the electron-withdrawing nature of the sulfonyl group and the ability of the nitrogen atom in the pyridine ring to accommodate a negative charge in some resonance structures. stackexchange.comechemi.com
Sulfonyl Radicals: During photodegradation, homolytic cleavage of the C-S or S-N bond can generate sulfonyl radical intermediates. acs.org These highly reactive species can then participate in a variety of subsequent reactions, leading to a complex mixture of degradation products.
Oxaziridine (B8769555) Intermediate: In the context of the photochemical rearrangement of the pyridin-4-ol N-oxide (if formed), an oxaziridine intermediate has been proposed. acs.org
The characterization of these transient species would typically require advanced spectroscopic techniques such as time-resolved spectroscopy for photochemical intermediates or computational chemistry to model the transition state structures and energies.
| Process | Intermediate/Transition State | Significance |
| Synthesis | Trigonal Bipyramidal Transition State | Determines the rate of sulfonamide formation. youtube.com |
| Degradation | Sulfonyl Radical | Key reactive species in photodegradation pathways. acs.org |
| Degradation | Protonated Sulfonamide | Intermediate in acid-catalyzed hydrolysis. rsc.org |
Computational and Theoretical Studies of 3 Azepan 1 Ylsulfonyl Pyridin 4 Ol
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 3-(Azepan-1-ylsulfonyl)pyridin-4-ol. These methods, rooted in the principles of quantum mechanics, offer deep insights into the molecule's stability, reactivity, and spectroscopic properties.
Molecular Orbital Theory Applications to this compound
Molecular Orbital (MO) theory is instrumental in describing the electronic distribution and energy levels within this compound. According to this theory, atomic orbitals combine to form molecular orbitals that extend over the entire molecule. youtube.comyoutube.com These molecular orbitals are of two primary types: bonding orbitals, which are lower in energy and concentrate electron density between atomic nuclei, and antibonding orbitals, which are higher in energy and have nodes between nuclei. youtube.com
For this compound, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular significance. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, highlighting areas prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
In a computational study of a related pyridine (B92270) derivative, the HOMO and LUMO were visualized to understand its electronic properties. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridin-4-ol ring, particularly the oxygen atom and the aromatic system. The LUMO, in contrast, is likely distributed over the electron-withdrawing sulfonyl group and the pyridine ring.
Table 1: Hypothetical Molecular Orbital Properties of this compound
| Property | Description | Predicted Location/Value |
| HOMO | Highest Occupied Molecular Orbital | Primarily on the pyridin-4-ol ring and oxygen atom |
| LUMO | Lowest Unoccupied Molecular Orbital | Distributed over the sulfonyl group and pyridine ring |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Moderate, indicating reasonable kinetic stability |
Electrostatic Potential Surface Mapping for Reactivity Prediction
Electrostatic Potential (ESP) surface mapping is a powerful computational tool used to visualize the charge distribution of a molecule in three dimensions. deeporigin.comlibretexts.org It illustrates regions of positive, negative, and neutral electrostatic potential on the molecule's surface, which are crucial for predicting intermolecular interactions and chemical reactivity. deeporigin.comlibretexts.org Typically, red-colored regions indicate negative electrostatic potential (electron-rich areas), while blue-colored regions represent positive electrostatic potential (electron-poor areas). Green areas denote neutral potential. deeporigin.comresearchgate.net
For this compound, the ESP map would likely reveal a significant region of negative electrostatic potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring. These areas are potential sites for hydrogen bond donation and interaction with electrophiles. Conversely, the hydrogen atom of the hydroxyl group and the region around the sulfonyl group are expected to exhibit positive electrostatic potential, making them susceptible to nucleophilic attack. The azepane ring is anticipated to have a largely neutral potential.
Conformational Analysis and Molecular Dynamics Simulations of this compound
The three-dimensional structure of this compound is not static. The molecule can adopt various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable, low-energy conformations of the molecule. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer.
Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. By simulating the movements of atoms and molecules according to the laws of classical mechanics, MD simulations can explore the conformational landscape, study the flexibility of the molecule, and analyze its interactions with its environment, such as a solvent or a biological receptor. For the azepane ring, in particular, MD simulations can reveal its preferred puckering conformations and the energy barriers between them.
Theoretical Prediction of Reactivity and Selectivity Profiles
Local reactivity descriptors, such as Fukui functions, can pinpoint the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. For this compound, the pyridin-4-ol ring is expected to be the most reactive part of the molecule. The Fukui functions would likely indicate that the oxygen and certain carbon atoms of the pyridine ring are the preferred sites for electrophilic attack, while the sulfonyl group could be a target for nucleophiles.
Computational Ligand-Target Docking Studies for Hypothetical Interactions
Computational docking is a technique used to predict the preferred orientation of a molecule when it binds to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. While specific targets for this compound are not yet established, hypothetical docking studies can be performed against various enzymes or receptors to explore its potential biological activities.
For instance, given its structural similarity to sulfonamide-based inhibitors, one could hypothesize its interaction with enzymes like carbonic anhydrases. A related study on 3-(azepan-1-ylsulfonyl)-N-aryl benzamide (B126) derivatives showed that these compounds act as potent inhibitors of carbonic anhydrase IX (CAIX). nih.gov Molecular docking of these derivatives revealed key interactions, including coordination with the catalytic zinc ion and hydrophobic interactions of the azepane ring. nih.gov A hypothetical docking study of this compound into the active site of CAIX might reveal similar binding modes.
Table 2: Hypothetical Docking Interactions of this compound with Carbonic Anhydrase IX
| Molecular Fragment | Potential Interaction Type | Interacting Residues (Hypothetical) |
| Sulfonamide Group | Coordination with Zn2+ ion, Hydrogen bonding | His, Thr |
| Pyridin-4-ol Ring | π-π stacking, Hydrogen bonding | Phe, Gln |
| Azepane Ring | Hydrophobic interactions | Val, Leu, Ile |
These computational predictions provide a solid foundation for further experimental validation and the rational design of new derivatives with enhanced biological activities.
Exploration of Biological Activity and Molecular Interactions of 3 Azepan 1 Ylsulfonyl Pyridin 4 Ol Strictly in Vitro Research Focus
In Vitro Target Identification and Engagement Studies
Comprehensive in vitro studies are the foundational step in elucidating the pharmacological profile of a novel chemical entity. Such studies for 3-(Azepan-1-ylsulfonyl)pyridin-4-ol would be essential to identify its molecular targets and characterize the nature of its interactions.
Enzyme Inhibition and Activation Assays
To determine if this compound modulates the activity of specific enzymes, a battery of in vitro assays would be required. These assays would typically involve incubating the compound with a panel of purified enzymes and measuring any resulting changes in their catalytic activity. The selection of enzymes for screening would likely be guided by computational predictions based on the compound's structural motifs, such as the sulfonylpyridine and azepane groups, which are present in other biologically active molecules.
A hypothetical data table for such an investigation might look like this:
| Enzyme Target | Assay Type | Compound Concentration (µM) | % Inhibition/Activation | IC₅₀/EC₅₀ (µM) |
| Enzyme A | FRET-based | 1, 10, 100 | Data Not Available | Data Not Available |
| Enzyme B | Luminescence | 1, 10, 100 | Data Not Available | Data Not Available |
| Enzyme C | Colorimetric | 1, 10, 100 | Data Not Available | Data Not Available |
Receptor Binding Profiling and Affinity Determination
To investigate whether this compound interacts with specific receptors, competitive binding assays would be performed. In these experiments, the compound would be tested for its ability to displace a known radiolabeled or fluorescently tagged ligand from a panel of receptors. A positive result would indicate binding affinity, which would then be quantified by determining the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀).
A representative data table for receptor binding profiling is presented below:
| Receptor Target | Ligand Used | Compound Concentration (µM) | % Displacement | Ki (µM) |
| Receptor X | [³H]-Ligand X | 0.1, 1, 10 | Data Not Available | Data Not Available |
| Receptor Y | [¹²⁵I]-Ligand Y | 0.1, 1, 10 | Data Not Available | Data Not Available |
| Receptor Z | Fluorescent Ligand Z | 0.1, 1, 10 | Data Not Available | Data Not Available |
Protein-Ligand Interaction Analysis using Biophysical Techniques
To gain deeper insights into the molecular interactions between this compound and its potential protein targets, various biophysical techniques could be employed. Methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and X-ray crystallography would provide valuable data on binding kinetics, thermodynamics, and the precise three-dimensional structure of the protein-ligand complex.
Modulation of Specific Cellular Pathways in In Vitro Model Systems
Following target identification, the next phase of research would involve investigating the effects of this compound on cellular pathways within in vitro model systems, such as cultured cell lines.
Gene Expression Alterations in Cell Cultures
To understand the downstream effects of target engagement, researchers would treat various cell lines with the compound and analyze changes in gene expression. Techniques like quantitative polymerase chain reaction (qPCR) for specific genes or broader transcriptomic analyses such as RNA sequencing (RNA-Seq) would reveal which cellular pathways are perturbed by the compound's activity.
Protein Activity Modulation in Cell-Free and Cellular Systems
Beyond gene expression, it is crucial to assess the compound's impact on protein activity within a cellular context. This could involve Western blotting to measure changes in protein phosphorylation states, which often indicate the activation or inhibition of signaling pathways. Additionally, cell-based reporter assays could be utilized to monitor the activity of specific transcription factors or signaling cascades.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound correlates with its biological activity. By systematically modifying a lead compound, researchers can identify key chemical features, or pharmacophores, responsible for its effects and optimize them to enhance potency and selectivity.
The rational design of analogues of this compound involves targeted chemical modifications to explore and optimize interactions with specific biological targets. A prominent example of this approach is seen in the design of derivatives based on the closely related 3-(azepan-1-ylsulfonyl)benzoic acid scaffold, which were investigated as inhibitors of carbonic anhydrase IX (CAIX), an enzyme overexpressed in various tumors. nih.gov
The design strategy for these analogues involved several key considerations:
The Sulfonamide Moiety: This group is a well-established zinc-binding group, crucial for inhibiting metalloenzymes like carbonic anhydrase.
The Azepane Ring: This seven-membered saturated ring is designed to interact with hydrophobic pockets within the enzyme's active site. nih.gov
The Core Ring and Substituents: The central aromatic ring (in this case, a benzene (B151609) ring as an analogue to the pyridine (B92270) ring) serves as a scaffold to which various substituents can be attached to probe interactions with the enzyme surface. nih.gov
The synthesis of these analogues, specifically a series of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide (B126) derivatives, was achieved through standard synthetic chemistry protocols. nih.gov This typically involves the coupling of the 3-(azepan-1-ylsulfonyl)benzoic acid core with a variety of substituted anilines to generate a library of amide compounds. Similar strategies, such as the Suzuki-Miyaura cross-coupling reaction, have been employed to create C-C bonds and attach different aryl groups to pyridine-based cores in the synthesis of other complex heterocyclic molecules. nih.gov
Once synthesized, the library of analogues undergoes comparative biological profiling to determine their activity against the intended target. This is typically quantified using metrics such as the half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a substance needed to inhibit a biological process by half.
In a study of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives as CAIX inhibitors, most of the synthesized compounds demonstrated successful inhibition, with IC₅₀ values often in the low nanomolar range. nih.gov The screening revealed significant variation in potency depending on the nature and position of the substituent on the N-aryl ring, highlighting clear structure-activity relationships. nih.gov For example, compound 26 from the series was identified as the most potent inhibitor with an IC₅₀ of 19 nM. nih.gov The three most active analogues from this research, compounds 8 , 16 , and 26 , were selected for further evaluation of their antiproliferative activities. nih.govresearchgate.net
Table 1: Comparative Biological Activity of Selected 3-(Azepan-1-ylsulfonyl)-N-aryl Benzamide Analogues against Carbonic Anhydrase IX (CAIX)
| Compound | Structure | CAIX IC₅₀ (nM) | Reference |
|---|---|---|---|
| 8 | 3-(azepan-1-ylsulfonyl)-N-(4-methoxyphenyl)benzamide | Data not specified in abstract, but among top 3 active | nih.gov |
| 16 | 3-(azepan-1-ylsulfonyl)-N-(4-chlorophenyl)benzamide | 310 | nih.govresearchgate.net |
| 26 | 3-(azepan-1-ylsulfonyl)-N-(3,4-dichlorophenyl)benzamide | 19 | nih.gov |
This table is generated based on the available data from the cited research. The exact structure of compound 8 was not detailed in the abstract.
This comparative data is essential for building a robust SAR model, guiding the next cycle of rational design to create even more effective molecules.
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.comnih.gov A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. dovepress.comnih.gov
For the 3-(azepan-1-ylsulfonyl)-N-aryl benzamide series, molecular docking studies—a computational method that predicts the preferred orientation of one molecule to a second when bound to each other—were used to construct a pharmacophore model. nih.gov The key features identified for potent CAIX inhibition were:
A Zinc-Binding Group: The sulfonamide moiety engages in strong coordination with the catalytic Zn²⁺ ion in the enzyme's active site. nih.gov
A Hydrophobic Feature: The azepane ring fits into a hydrophobic pocket, contributing to the binding affinity. nih.gov
An Aromatic Ring: The N-aryl ring participates in π-stacking interactions with an aromatic surface of the active site. nih.gov
This pharmacophore model serves as a powerful tool in ligand-based drug design. It can be used as a 3D query to screen large virtual libraries of compounds to identify novel molecules that fit the model and are therefore likely to be active, even if they have a completely different chemical backbone. dovepress.comnih.gov
Elucidation of Mechanistic Insights into Observed Molecular and Biological Activities
Beyond identifying active compounds, it is crucial to understand the precise molecular mechanisms through which they exert their effects. This involves pinpointing the specific binding site on the target protein and characterizing the nature of the interaction.
Site-directed mutagenesis is a powerful experimental technique used to validate the binding sites predicted by computational methods like molecular docking. This method involves producing a recombinant (genetically engineered) version of the target protein where specific amino acid residues at the putative binding site are substituted with other amino acids. By comparing the binding affinity or inhibitory effect of the compound on the wild-type protein versus the mutant versions, researchers can confirm which residues are critical for the interaction.
While specific site-directed mutagenesis studies for this compound or its direct analogues are not extensively detailed in the available literature, molecular docking studies have provided significant predictive insights. For the 3-(azepan-1-ylsulfonyl)-N-aryl benzamide analogues targeting CAIX, docking simulations predicted key interactions with specific amino acid residues within the active site. nih.gov The model suggests that in addition to the crucial coordination with the Zn²⁺ ion, the azepane ring interacts with a hydrophobic pocket, and the terminal aryl ring forms favorable π-stacking interactions with an aromatic surface within the enzyme. nih.gov These predicted interactions provide a clear hypothesis that can be definitively tested using site-directed mutagenesis.
Kinetic characterization of a drug-target interaction provides a deeper understanding beyond simple potency (IC₅₀). These studies measure the rates of association (kon) and dissociation (koff) of the compound to and from its target, which determines the binding affinity (KD) and the residence time of the compound on its target. Furthermore, kinetic assays can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), which describes how the inhibitor interacts with the enzyme and its substrate.
The current body of research on this compound analogues primarily reports on their inhibitory potency through IC₅₀ values. nih.gov Detailed kinetic studies to characterize the binding dynamics and formally determine the inhibition mechanism for this class of compounds represent an important avenue for future research. Such data would provide a more complete picture of their molecular interactions and could be invaluable for optimizing their pharmacological profile.
Advanced Methodological Approaches in Chemical Research of 3 Azepan 1 Ylsulfonyl Pyridin 4 Ol
Methodologies for Comprehensive Structural Elucidation of 3-(Azepan-1-ylsulfonyl)pyridin-4-ol
The unambiguous determination of the chemical structure of this compound is a prerequisite for any further chemical or biological investigation. A combination of spectroscopic techniques is typically employed to ascertain its molecular formula, connectivity, and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the structural analysis of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would provide a detailed picture of its atomic framework.
¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their relative proximity through coupling constants. The aromatic protons on the pyridine (B92270) ring would appear in the downfield region, while the protons of the azepane ring would be found in the more upfield aliphatic region. The chemical shifts of protons adjacent to the nitrogen and sulfur atoms would be indicative of the electronic environment.
¹³C NMR: The carbon-13 NMR spectrum would identify the number of unique carbon atoms in the molecule. The chemical shifts would differentiate between aromatic, aliphatic, and carbonyl carbons, if any were present.
2D NMR: Correlation spectroscopy (COSY) would establish proton-proton couplings within the pyridine and azepane rings. Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms. Heteronuclear Multiple Bond Correlation (HMBC) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the azepane, sulfonyl, and pyridinol fragments of the molecule.
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
High-Resolution Mass Spectrometry (HRMS): This technique would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and confirmation of the molecular formula.
Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the parent ion, MS/MS experiments can elucidate the connectivity of the molecule. The fragmentation patterns of sulfonamides are well-studied and would be expected to show characteristic cleavages of the S-N and S-C bonds, providing evidence for the sulfonyl linkage and the azepane and pyridine moieties nih.gov.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy offer complementary structural information.
IR Spectroscopy: This technique would identify the presence of key functional groups. Characteristic absorption bands for the O-H stretch of the hydroxyl group on the pyridinol ring, the S=O stretches of the sulfonamide, and C-N and C-S bonds would be expected.
UV-Vis Spectroscopy: The UV-Vis spectrum would show absorption maxima corresponding to the electronic transitions within the pyridinol chromophore. The position of these maxima can be influenced by the substituent groups and the pH of the medium sielc.comresearchgate.net.
| Spectroscopic Technique | Expected Observations for this compound |
| ¹H NMR | Signals for aromatic protons on the pyridine ring, aliphatic protons on the azepane ring, and a broad signal for the hydroxyl proton. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the pyridine and azepane rings, as well as the sulfonyl-substituted carbon. |
| HRMS | Accurate mass of the molecular ion, confirming the elemental composition. |
| MS/MS | Characteristic fragmentation pattern showing loss of the azepane ring, SO₂, and cleavage of the pyridine ring. |
| IR Spectroscopy | Absorption bands for O-H, S=O, C=C, C=N, and C-S functional groups. |
| UV-Vis Spectroscopy | Absorption maxima characteristic of the substituted pyridinol chromophore. |
Advanced Chromatographic and Electrophoretic Techniques for Purity Assessment and Separation
Ensuring the purity of a research compound is critical for the reliability of experimental results. Chromatographic and electrophoretic methods are powerful tools for separating the target compound from impurities and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of non-volatile organic compounds.
Reversed-Phase HPLC (RP-HPLC): This would be the method of choice, typically employing a C18 stationary phase. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate or acetate) and an organic modifier (e.g., acetonitrile or methanol) would be developed to separate this compound from any starting materials, by-products, or degradation products. Detection would likely be performed using a UV detector set at the absorption maximum of the compound wu.ac.thresearchgate.net. The purity would be determined by the area percentage of the main peak.
Method Validation: A validated HPLC method for purity assessment would demonstrate specificity, linearity, accuracy, precision, and robustness, ensuring reliable results nih.gov.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is invaluable for identifying and quantifying impurities, even at trace levels ymerdigital.com. By coupling the HPLC to a mass spectrometer, the molecular weights of co-eluting impurities can be determined, aiding in their identification.
Capillary Electrophoresis (CE) offers an alternative separation mechanism based on the electrophoretic mobility of analytes in an electric field.
Capillary Zone Electrophoresis (CZE): This technique is particularly well-suited for the analysis of charged or polar compounds. Given the presence of the basic nitrogen in the pyridine ring and the acidic proton of the hydroxyl group, the charge of this compound can be manipulated by adjusting the pH of the background electrolyte, allowing for optimization of the separation mdpi.comsemanticscholar.org. CZE is known for its high efficiency, rapid analysis times, and low consumption of reagents and samples mdpi.com.
| Technique | Principle | Application for this compound | Typical Performance |
| RP-HPLC | Separation based on polarity differences. | Purity assessment, separation from non-polar and moderately polar impurities. | High resolution, good reproducibility, quantitative accuracy. |
| LC-MS | Separation by chromatography followed by mass detection. | Identification and quantification of trace impurities. | High sensitivity and selectivity. |
| CZE | Separation based on electrophoretic mobility. | Purity assessment, separation of charged impurities. | High efficiency, fast analysis, low sample/reagent consumption. |
Quantitative Analytical Methods for Determination of this compound in Research Matrices
Accurate quantification of this compound in various research matrices, such as reaction mixtures or biological fluids (in a research context), is essential for many studies.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of organic molecules in complex matrices researchgate.net.
Methodology: The method involves chromatographic separation of the analyte from the matrix components, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This highly selective process minimizes interference from the matrix, leading to low limits of detection (LOD) and quantification (LOQ) grupobiomaster.comrsc.org.
Sample Preparation: For complex matrices, a sample preparation step such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) is typically required to remove interferences and concentrate the analyte molnar-institute.com.
High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD) can also be used for quantification, particularly at higher concentrations.
HPLC-UV: This is a robust and widely available technique. Quantification is based on the proportionality of the peak area to the concentration of the analyte, as determined by a calibration curve. The choice of detection wavelength is crucial for sensitivity and selectivity sielc.com.
HPLC-FLD: If the molecule is fluorescent or can be derivatized with a fluorescent tag, HPLC-FLD can offer higher sensitivity and selectivity than HPLC-UV.
UV-Visible Spectrophotometry can be a simple and rapid method for the quantification of the pure compound in solution, provided there are no interfering substances that absorb at the same wavelength acs.orgresearchgate.net. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations.
| Method | Typical Limit of Quantification (LOQ) | Advantages | Considerations |
| LC-MS/MS | pg/mL to ng/mL | High sensitivity, high selectivity, suitable for complex matrices. | Requires sophisticated instrumentation. |
| HPLC-UV | ng/mL to µg/mL | Robust, widely available, good for routine analysis. | Lower sensitivity and selectivity compared to LC-MS/MS. |
| UV-Vis Spectrophotometry | µg/mL to mg/mL | Simple, rapid, low cost. | Prone to interference from other absorbing species. |
Future Perspectives and Emerging Research Directions for 3 Azepan 1 Ylsulfonyl Pyridin 4 Ol
Potential for Further Synthetic Diversification and Analog Design
The modular nature of 3-(Azepan-1-ylsulfonyl)pyridin-4-ol provides a fertile ground for extensive synthetic diversification and the creation of analog libraries. The azepane moiety, a seven-membered saturated heterocycle, is a key feature in several FDA-approved drugs and is known to impart favorable pharmacokinetic properties. nih.govwikipedia.org The conformational flexibility of the azepane ring can be leveraged to explore a wide range of spatial arrangements, which can be crucial for optimizing interactions with biological targets. lifechemicals.com
Future synthetic strategies could focus on several key areas of the molecule:
Modification of the Azepane Ring: Introduction of substituents on the azepane ring can significantly influence the compound's lipophilicity, metabolic stability, and target engagement. The synthesis of C-substituted azepanes is an active area of research, offering pathways to novel analogs. lifechemicals.com
Variation of the Sulfonamide Linker: While the sulfonamide group is a well-established pharmacophore, its replacement with other linking groups such as amides or reversed sulfonamides could lead to analogs with different electronic and conformational properties.
Functionalization of the Pyridinol Ring: The pyridinol core offers multiple sites for substitution. Alkylation or arylation of the pyridine (B92270) nitrogen, or the introduction of various functional groups on the aromatic ring, could modulate the compound's electronic properties and its ability to form hydrogen bonds. The synthesis of substituted pyridine-based sulfonamides has been shown to yield compounds with a range of biological activities, including antidiabetic properties. eurjchem.com
The exploration of these synthetic avenues will likely be guided by the desired therapeutic application. For instance, given that sulfonamides are known to target carbonic anhydrases, analogs could be designed to enhance selectivity for specific isoforms implicated in disease. nih.gov
Integration of this compound within High-Throughput In Vitro Screening Platforms
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against specific biological targets. youtube.comyoutube.com The physicochemical properties of this compound make it a suitable candidate for inclusion in HTS campaigns. Its predicted solubility and stability are likely to be compatible with the automated liquid handling and assay detection systems used in HTS. youtube.com
The integration of this compound and its future analogs into HTS platforms can be envisioned in several ways:
Target-Based Screening: The compound could be screened against a wide array of molecular targets, such as kinases, proteases, and G-protein coupled receptors. The sulfonamide moiety is a known zinc-binding group, making metalloenzymes a particularly interesting target class.
Phenotypic Screening: In this approach, compounds are tested for their ability to induce a desired phenotypic change in a cellular or organismal model, without prior knowledge of the specific molecular target. The structural complexity of this compound makes it a good candidate for uncovering novel biological activities through phenotypic screening.
Fragment-Based Screening: The constituent fragments of the molecule (azepane, pyridinol, sulfonamide) could be used in fragment-based screening approaches to identify initial low-affinity binders, which can then be elaborated into more potent leads.
The data generated from HTS will be invaluable for building structure-activity relationships (SAR) and guiding the subsequent optimization of hit compounds. ufl.edu
Theoretical Basis for Subsequent Derivatization and Rational Optimization Efforts
Rational drug design, aided by computational chemistry and molecular modeling, provides a powerful framework for optimizing lead compounds. For this compound, a theoretical basis for derivatization can be established by considering the individual contributions of its structural components and their potential interactions with biological macromolecules.
The Pyridinol Moiety: The pyridin-4-ol core can act as both a hydrogen bond donor and acceptor, facilitating interactions with the active sites of various enzymes and receptors. The antimicrobial properties of some pyridinol-containing compounds have been attributed to their ability to disrupt bacterial cell membranes. mdpi.com
The Sulfonamide Linker: The sulfonamide group is a versatile pharmacophore known for its ability to mimic the transition state of enzymatic reactions and to coordinate with metal ions. nih.gov Its geometry and electronic properties can be fine-tuned through substitution on the nitrogen atom.
The Azepane Ring: The non-planar, flexible nature of the azepane ring allows it to adopt various conformations to fit into hydrophobic pockets of protein targets. researchgate.net The strategic introduction of substituents can restrict this flexibility, leading to more potent and selective binders. lifechemicals.com
Computational approaches such as molecular docking and molecular dynamics simulations can be employed to predict the binding modes of this compound and its analogs to specific protein targets. This in silico analysis can prioritize the synthesis of compounds with the highest predicted affinity and selectivity, thereby accelerating the drug discovery process.
Below is an interactive data table summarizing the key structural features of this compound and the rationale for their derivatization.
| Molecular Component | Key Feature | Rationale for Derivatization | Potential Biological Impact |
| Pyridin-4-ol Core | Hydrogen bond donor/acceptor | Substitution on the ring to modulate electronics and steric bulk. | Altered target binding affinity and selectivity. |
| Sulfonamide Linker | Zinc-binding group, H-bond donor/acceptor | N-substitution or replacement with bioisosteres. | Modified pharmacokinetic properties and target interactions. |
| Azepane Ring | Conformational flexibility, lipophilic character | Introduction of substituents to control conformation and polarity. | Improved binding to hydrophobic pockets and enhanced metabolic stability. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(Azepan-1-ylsulfonyl)pyridin-4-ol, and how can reaction efficiency be optimized?
- Methodological Answer :
- Synthesis : Utilize sulfonation of pyridin-4-ol followed by nucleophilic substitution with azepane. The LANCA three-component reaction (involving β-ketoenamides and trimethylsilyl trifluoromethanesulfonate) provides a model for regioselective pyridin-4-ol derivatization .
- Optimization : Vary catalysts (e.g., ligand-modified palladium nanoparticles for hydrogenation steps ), adjust solvent polarity (e.g., DMF for sulfonation), and monitor reaction progress via TLC. Purification via column chromatography (silica gel, gradient elution) is recommended .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR (¹H/¹³C) : Assign peaks for azepane (δ ~2.5–3.5 ppm for N–CH₂) and pyridin-4-ol (δ ~8.0–8.5 ppm for aromatic protons).
- FT-IR : Identify sulfonyl S=O stretches (~1350–1300 cm⁻¹ and ~1150–1100 cm⁻¹).
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. Cross-reference with analogous pyridin-4-ol derivatives (e.g., 4-Hydroxypyridine, CAS 626-64-2) for validation .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.
- Spill Management : Neutralize spills with inert adsorbents (e.g., sand) and dispose as hazardous waste.
- Emergency Protocols : For eye exposure, rinse with water for ≥15 minutes and seek medical help. Store in sealed containers under nitrogen .
Advanced Research Questions
Q. How can the reaction mechanism of sulfonation at the pyridin-4-ol position be elucidated, particularly regarding regioselectivity?
- Methodological Answer :
- Kinetic Isotope Effects (KIEs) : Compare reaction rates using deuterated pyridin-4-ol to identify rate-determining steps.
- DFT Calculations : Map energy profiles for sulfonyl group transfer and compare with analogous systems (e.g., LANCA reaction intermediates ).
- Intermediate Trapping : Use low-temperature NMR to isolate transient species (e.g., sulfonic acid intermediates) .
Q. What strategies resolve contradictions between computational predictions and experimental data in stability studies of this compound?
- Methodological Answer :
- Parameter Validation : Reassess computational models (e.g., solvent effects, basis sets) and confirm experimental purity via HPLC.
- Degradation Profiling : Use LC-QTOF-MS to identify byproducts under oxidative stress (e.g., H₂O₂ exposure).
- Iterative Analysis : Adapt qualitative research frameworks to iteratively reconcile discrepancies (e.g., triangulating NMR, MS, and computational data) .
Q. How can the biological activity of this compound be systematically profiled for potential therapeutic applications?
- Methodological Answer :
- High-Throughput Screening : Test against kinase or GPCR panels to identify binding targets.
- SPR Analysis : Quantify binding affinity (KD) for prioritized targets.
- ADMET Studies : Assess permeability (Caco-2 assays), metabolic stability (microsomal incubation), and toxicity (MTT assays in HepG2 cells) .
Q. What advanced analytical methods are required to characterize degradation products under oxidative conditions?
- Methodological Answer :
- LC-QTOF-MS : Perform non-targeted analysis to identify degradation byproducts (e.g., sulfonic acids).
- Radical Trapping : Use TEMPO to quench reactive oxygen species and stabilize intermediates.
- Reference Standards : Compare with synthesized sulfonic acid derivatives for structural confirmation .
Notes on Data Limitations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
